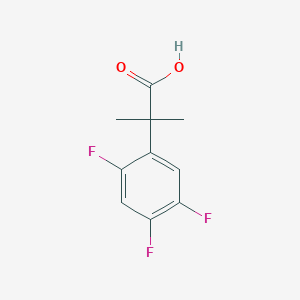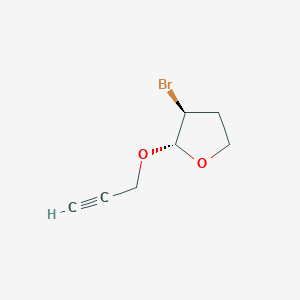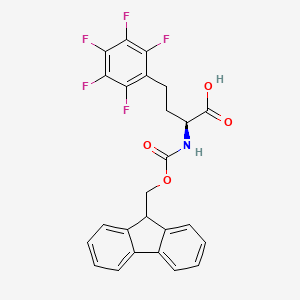![molecular formula C13H14BrClFNO2 B13079926 8-Bromo-5-fluorospiro[chroman-2,4'-piperidin]-4-one hydrochloride](/img/structure/B13079926.png)
8-Bromo-5-fluorospiro[chroman-2,4'-piperidin]-4-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-5-fluorospiro[chroman-2,4’-piperidin]-4-one hydrochloride is a synthetic organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
The synthesis of 8-Bromo-5-fluorospiro[chroman-2,4’-piperidin]-4-one hydrochloride involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving phenol derivatives and aldehydes under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the chroman intermediate.
Spiro Formation: The final step involves the formation of the spiro linkage, which can be achieved through a cyclization reaction under specific conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
8-Bromo-5-fluorospiro[chroman-2,4’-piperidin]-4-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Hydrolysis: The hydrochloride salt can be hydrolyzed under basic conditions to yield the free base form of the compound.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-Bromo-5-fluorospiro[chroman-2,4’-piperidin]-4-one hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and inflammatory conditions.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Bromo-5-fluorospiro[chroman-2,4’-piperidin]-4-one hydrochloride involves its interaction with specific molecular targets in biological systems. The presence of bromine and fluorine atoms enhances its ability to form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar compounds to 8-Bromo-5-fluorospiro[chroman-2,4’-piperidin]-4-one hydrochloride include other spiro compounds with different halogen substitutions, such as:
- 8-Chloro-5-fluorospiro[chroman-2,4’-piperidin]-4-one hydrochloride
- 8-Bromo-5-chlorospiro[chroman-2,4’-piperidin]-4-one hydrochloride
- 8-Iodo-5-fluorospiro[chroman-2,4’-piperidin]-4-one hydrochloride
These compounds share similar structural features but differ in their halogen atoms, which can influence their chemical reactivity and biological activities. The unique combination of bromine and fluorine in 8-Bromo-5-fluorospiro[chroman-2,4’-piperidin]-4-one hydrochloride may provide distinct advantages in terms of potency and selectivity in its applications.
Properties
Molecular Formula |
C13H14BrClFNO2 |
|---|---|
Molecular Weight |
350.61 g/mol |
IUPAC Name |
8-bromo-5-fluorospiro[3H-chromene-2,4'-piperidine]-4-one;hydrochloride |
InChI |
InChI=1S/C13H13BrFNO2.ClH/c14-8-1-2-9(15)11-10(17)7-13(18-12(8)11)3-5-16-6-4-13;/h1-2,16H,3-7H2;1H |
InChI Key |
HRRRHDNEMQBJBC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CC(=O)C3=C(C=CC(=C3O2)Br)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine](/img/structure/B13079853.png)

![(3-Methylbutyl)[1-(2-methylphenyl)ethyl]amine](/img/structure/B13079857.png)


![2-([(2-Bromocyclohexyl)oxy]methyl)oxane](/img/structure/B13079879.png)

![5-nitro-1-[3-(trifluoromethyl)phenyl]-1H-1,3-benzodiazole-2-thiol](/img/structure/B13079893.png)





